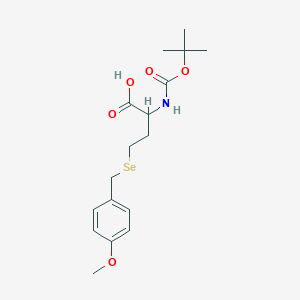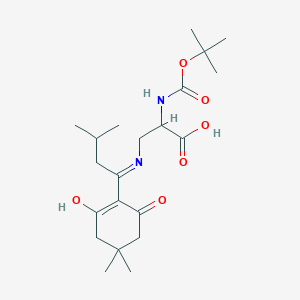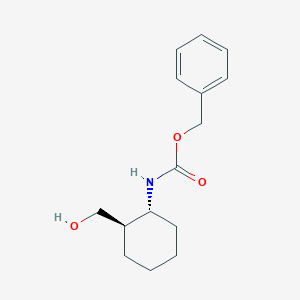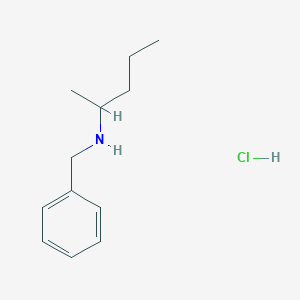
4'-Bromo-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone
Overview
Description
The compound “4’-Bromo-3-(2,3-dimethylphenyl)-2’-fluoropropiophenone” is likely an organic compound containing a bromine atom, a fluorine atom, and a ketone functional group. The presence of these functional groups suggests that it could participate in various organic reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura cross-coupling reaction . This reaction involves the use of a palladium catalyst and an organoboron reagent .Chemical Reactions Analysis
The compound could potentially undergo various organic reactions due to the presence of the bromine and fluorine atoms, and the ketone group. For instance, the bromine atom could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have properties like a certain melting point, boiling point, and molecular weight .Scientific Research Applications
Fluorination Techniques
- The compound has been utilized in the study of fluorination techniques, specifically the fluorination of related phenols with xenon difluoride (Koudstaal & Olieman, 2010).
Polymorphs and Solvates Study
- Research has been conducted on polymorphs and solvates of similar bis-phenols, which is crucial in understanding the crystal structures and properties of these compounds (Nath & Baruah, 2013).
Carbonic Anhydrase Inhibition
- This compound has been studied for its role in inhibiting human cytosolic carbonic anhydrase II, which is significant for developing drugs for treating various conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Synthesis and Characterization
- There has been research on the synthesis and characterization of similar morpholine derivatives, providing insights into their chemical properties and potential applications (Hu Ai-xi, 2005).
Intermediacy in Sulfonation
- The compound is used in studying the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols, which is critical in understanding reaction mechanisms in organic chemistry (Wit, Woldhuis, & Cerfontain, 2010).
Nonlinear Optics Materials
- Research includes the study of similar compounds in the context of nonlinear optics materials, contributing to the development of new materials for technological applications (Boese et al., 2002).
Analytical Chemistry Applications
- It has been used in developing methods for determining bromide in samples by converting it into bromophenols for gas chromatography-mass spectrometry analysis (Mishra et al., 2001).
Asymmetric Synthesis
- The compound is involved in the asymmetric synthesis of certain enantiopure compounds, which is important in the production of certain pharmaceuticals (Xu Qiu-yan, 2013).
Synthesis of Benzothiazepines and Pyrazolines
- It's used in the synthesis of fluorinated benzothiazepines and pyrazolines, which have potential applications in medicinal chemistry (Jagadhani, Kundlikar, & Karale, 2015).
Fluorescent Azobenzenes
- Studies include synthesizing and analyzing fluorescent azobenzenes, contributing to advancements in bioimaging and molecular sensors (Yoshino et al., 2010).
Mechanism of Action
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPSFUKDICOOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644645 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898793-13-0 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B3021776.png)
![4,4'-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B3021777.png)


![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B3021781.png)




![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B3021788.png)

